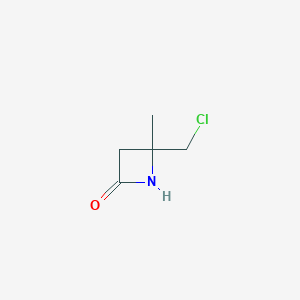![molecular formula C7H12ClNO2S B2991249 (3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl chloride CAS No. 2137143-70-3](/img/structure/B2991249.png)
(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl chloride” is a chemical compound with the molecular formula CHClNOS. It has an average mass of 209.694 Da and a monoisotopic mass of 209.027725 Da . It has two defined stereocentres .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula CHClNOS . It has two defined stereocentres .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 209.7 .Scientific Research Applications
Heterocyclic Sulfonyl Compounds Synthesis
- Selective Synthesis Methods : A study by Tucker, Chenard, & Young (2015) highlights the use of a sulfur-functionalized aminoacrolein derivative for the efficient and selective synthesis of heterocyclic sulfonyl chlorides. This method aids in the development of pyrazole-4-sulfonamides and other heterocyclic sulfonyl fluorides.
Molecular Structure and Computational Studies
- X-Ray Crystal Structure : A research by Shen et al. (2014) discusses the synthesis of pyrazolo[3,4-b]pyridin-3-ol derivatives, where related sulfonyl products were obtained, offering insights into molecular structure through X-ray diffraction and computational studies.
Novel Catalytic Applications
- Ionic Liquid as a Catalyst : Studies by Khazaei et al. (2013) and Moosavi‐Zare et al. (2013) reveal the use of sulfonic acid functionalized pyridinium chloride as a highly efficient and reusable catalyst in organic synthesis, particularly in the preparation of hexahydroquinolines and tetrahydrobenzo[a]-xanthen-11-ones.
Anticancer Activity and Molecular Docking
- Sulfonylcycloureas as Anticancer Agents : Research by Guerfi et al. (2021) focuses on the synthesis of novel sulfonylcycloureas derivatives, their characterization, and the investigation of their potential anticancer activity through molecular docking studies.
Photocatalysis in Organic Synthesis
- Photocatalysts for Alkene Sulfonylation : Pagire, Kumagai, & Shibasaki (2020) demonstrate the use of photocatalysts for the alkene sulfonylation process. This method forges C-S and C-C bonds efficiently and is applicable in the field of photoelectronic materials and medicinal chemistry.
Synthesis of New Heterocyclic Compounds
- Antimicrobial Heterocycles : A study by El‐Emary et al. (2002) investigates the synthesis of new heterocyclic compounds based on sulfonamido pyrazole, highlighting their potential antimicrobial activity.
Novel Sulfonamide Derivatives
- Carbonic Anhydrase Inhibitors : Scozzafava et al. (2000) report the synthesis of perfluoroalkyl/aryl-substituted derivatives of aromatic/heterocyclic sulfonamides, showing strong affinities toward carbonic anhydrase isozymes and potential as intraocular pressure-lowering agents.
Ruthenium-Catalyzed Meta Sulfonation
- Regioselective Sulfonation : Saidi et al. (2011) discuss a ruthenium-catalyzed meta sulfonation of 2-phenylpyridines, offering access to atypical regioselectivity for reactions involving chelation-assisted cyclometalation.
Properties
IUPAC Name |
(3aR,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2S/c8-12(10,11)9-4-6-2-1-3-7(6)5-9/h6-7H,1-5H2/t6-,7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDBKOSVJIPTSV-KNVOCYPGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@@H]2C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
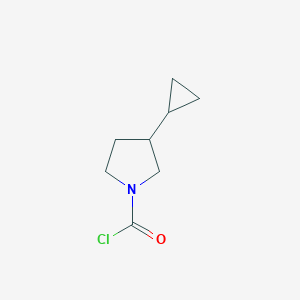
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-1,2,3,4-tetrahydronaphthalene-1-carboxamide](/img/structure/B2991167.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[2-nitro-4-(trifluoromethyl)anilino]acetate](/img/structure/B2991168.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2991169.png)
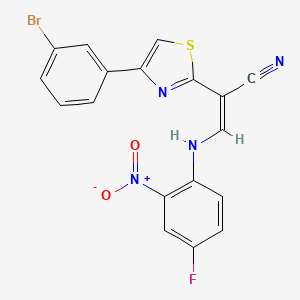

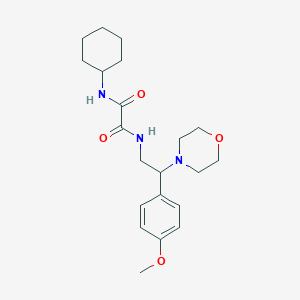
![2-[[1-[2-(4-Fluorophenoxy)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2991176.png)
![N-[(1S,3R)-3-Hydroxycyclopentyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2991178.png)
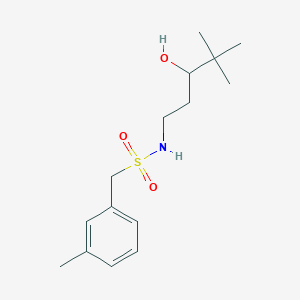

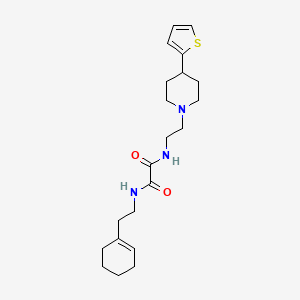
![N-(2,6-Diethyl-phenyl)-2-[2-(1-hydroxy-ethyl)-benzoimidazol-1-yl]-N-methoxymethyl-acetamide](/img/structure/B2991185.png)
